

# Technical Guide: Solubility and Stability of Butyl Phenylcarbamodithioate

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Compound of Interest		
Compound Name:	Butyl phenylcarbamodithioate	
Cat. No.:	B077474	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of **Butyl phenylcarbamodithioate** is not readily available in the public domain. This guide, therefore, provides a comprehensive overview of the general characteristics of the broader dithiocarbamate class of compounds and details the standardized experimental protocols essential for determining the solubility and stability of **Butyl phenylcarbamodithioate**.

## Introduction to Phenylcarbamodithioates

**Butyl phenylcarbamodithioate** belongs to the dithiocarbamate (DTC) class of organosulfur compounds. DTCs are characterized by the functional group >N-C(=S)-S-. The physicochemical properties of DTCs, including their solubility and stability, can vary significantly based on the nature of the substituents on the nitrogen atom and the sulfur atom.

Generally, dithiocarbamates exhibit a range of solubilities. While some, particularly their salt forms, are soluble in water and polar organic solvents, many are polymeric in nature with low solubility in both water and common organic solvents[1]. Their stability is often limited, with decomposition being influenced by factors such as light, moisture, heat, and pH[2]. Given the structural features of **Butyl phenylcarbamodithioate**, it is anticipated to have low aqueous solubility and susceptibility to hydrolytic degradation.



To rigorously characterize **Butyl phenylcarbamodithioate** for research and development purposes, standardized analytical testing is imperative. The following sections outline the internationally recognized protocols for determining water solubility and stability.

# **Quantitative Data Summary**

While specific data for **Butyl phenylcarbamodithioate** is unavailable, the following tables illustrate the format for presenting solubility and stability data once determined through the experimental protocols outlined in this guide.

Table 1: Solubility Data for Butyl Phenylcarbamodithioate

Solvent	Temperature (°C)	Solubility (g/L)	Method
Water	20	Data to be determined	OECD 105
Ethanol	25	Data to be determined	Flask Method
Dichloromethane	25	Data to be determined	Flask Method
Acetonitrile	25	Data to be determined	Flask Method
n-Hexane	25	Data to be determined	Flask Method

Table 2: Stability Data - Hydrolysis of Butyl Phenylcarbamodithioate



рН	Temperature (°C)	Half-life (t½)	Degradation Rate Constant (k)	Method
4	25	Data to be determined	Data to be determined	OECD 111
7	25	Data to be determined	Data to be determined	OECD 111
9	25	Data to be determined	Data to be determined	OECD 111
4	50	Data to be determined	Data to be determined	OECD 111
7	50	Data to be determined	Data to be determined	OECD 111
9	50	Data to be determined	Data to be determined	OECD 111

# Experimental Protocols Determination of Water Solubility: OECD Test Guideline 105

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method[2][3]. The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities  $< 10^{-2}$  g/L):

- Preparation: A column is filled with an inert support material coated with the test substance.
- Elution: Water is passed through the column at a slow, constant rate.
- Equilibration: The system is allowed to equilibrate until the concentration of the substance in the eluate is constant.



- Analysis: The concentration of the substance in the eluate is determined using a suitable analytical method (e.g., HPLC, GC-MS).
- Calculation: The water solubility is calculated from the mean of the concentrations from at least five consecutive samples.

Flask Method (for solubilities  $> 10^{-2}$  g/L):

- Preparation: An excess amount of the test substance is added to water in a flask.
- Equilibration: The flask is agitated at a constant temperature until saturation is reached. A preliminary test is recommended to determine the necessary equilibration time[3].
- Separation: The undissolved substance is separated from the saturated solution by centrifugation or filtration.
- Analysis: The concentration of the substance in the clear aqueous phase is determined.
- Calculation: The water solubility is reported as the mean of at least three independent determinations.

# Determination of Stability (Hydrolysis): OECD Test Guideline 111

This guideline details the procedure for assessing the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9)[4][5][6].

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and
   9.
- Incubation: The test substance is added to each buffer solution at a concentration not exceeding half of its water solubility. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C)[6][7].
- Sampling: Aliquots are taken from each solution at appropriate time intervals.



- Analysis: The concentration of the remaining test substance and any major degradation products are quantified using a suitable analytical method.
- Calculation: The degradation rate constant (k) and the half-life (t½) are calculated for each pH and temperature combination. The guideline recommends a tiered approach, starting with a preliminary test to gauge stability[6][7].

### Comprehensive Stability Testing: ICH Q1A(R2) Guideline

For drug development purposes, a more extensive stability testing program is required as outlined in the ICH Q1A(R2) guideline[8]. This involves long-term and accelerated stability studies.

#### Stress Testing:

- Objective: To identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule.
- Conditions: The substance is subjected to forced degradation under more extreme conditions than in accelerated testing. This includes exposure to high temperatures, high humidity, light (photostability), and hydrolysis across a wide range of pH values[9].

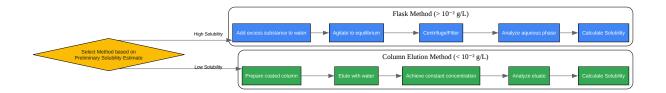
Long-Term and Accelerated Stability Studies:

- Objective: To establish a re-test period or shelf life and recommended storage conditions.
- Long-Term Conditions: Typically 25°C  $\pm$  2°C / 60% RH  $\pm$  5% RH or 30°C  $\pm$  2°C / 65% RH  $\pm$  5% RH.
- Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH.
- Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

#### **Visualized Workflows**

The following diagrams illustrate the logical flow of the experimental protocols described above.

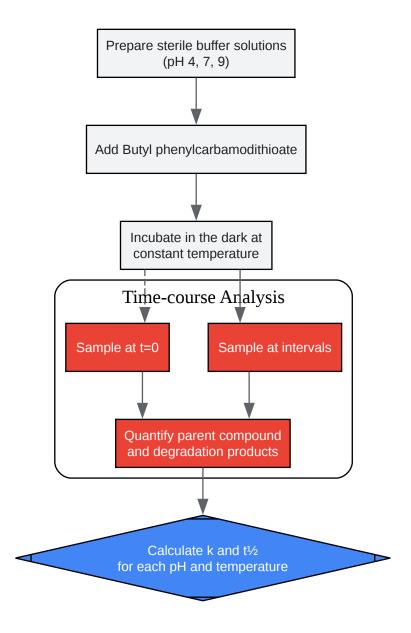


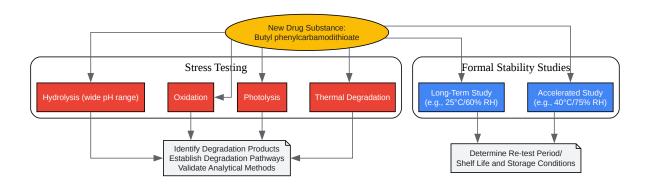


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Caption: Workflow for OECD 105 Water Solubility Determination.









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